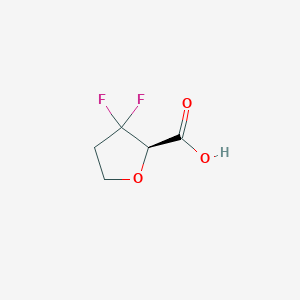

(2R)-3,3-Difluorooxolane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3,3-difluorooxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLILKVHHFMIWOP-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](C1(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 3,3 Difluorooxolane 2 Carboxylic Acid and Its Enantiomers

Strategies for the Stereoselective Synthesis of Difluorooxolane Carboxylic Acids

Achieving the desired stereochemistry at the C2 position of the oxolane ring is a critical challenge in the synthesis of (2R)-3,3-Difluorooxolane-2-carboxylic acid. Several strategies have been developed to control the stereochemical outcome, including asymmetric fluorination, chiral pool synthesis, and catalyzed enantioselective reactions.

Asymmetric Fluorination Approaches to the Oxolane Ring System

Asymmetric fluorination is a powerful method for the direct introduction of fluorine atoms into a molecule while controlling the stereochemistry. nih.gov In the context of synthesizing the target compound, this would typically involve the enantioselective fluorination of a suitable precursor, such as a β-keto ester or a silyl (B83357) enol ether derived from an oxolane. The use of chiral fluorinating reagents or a combination of an achiral fluorine source with a chiral catalyst can induce enantioselectivity. nih.gov

For instance, metal-catalyzed fluorination involving enolates has been a significant area of advancement. Lewis acids can catalyze the enolization process, making the substrate more susceptible to fluorination by electrophilic fluorine sources like Selectfluor®. nih.gov Chiral ligands attached to the metal can create a chiral environment, directing the fluorinating agent to one face of the enolate and resulting in an enantiomerically enriched product. nih.gov

Table 1: Examples of Asymmetric Fluorination Catalysts

| Catalyst Type | Fluorinating Agent | Substrate Type | Potential Application |

|---|---|---|---|

| Chiral Titanium-TADDOLato Complex | Selectfluor® | β-ketoesters | Could be adapted for oxolane precursors. nih.gov |

| Chiral Nickel Phosphine Complex | N-Fluorobenzenesulfonimide (NFSI) | α-Aryl Acetic Acid Derivatives | Demonstrates enantioselective fluorination of carboxylic acid derivatives. nih.gov |

Chiral Pool Synthesis Utilizing Pre-Existing Stereocenters

Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials. capes.gov.br This strategy can be highly efficient as the initial stereocenter is already established. For the synthesis of this compound, a suitable starting material from the chiral pool, such as a carbohydrate or a hydroxy acid, could be envisioned. For example, L-arabinose, a readily available sugar, has been used to synthesize chiral tetrahydrofurans. nih.gov The synthesis would involve the transformation of the chiral starting material into the difluorooxolane ring system while preserving the initial stereochemistry.

A potential, though not explicitly reported, pathway could start from a chiral γ-lactone carboxylic acid. These can be synthesized enantioselectively and then undergo reduction and subsequent difluorination to yield the target molecule. researchgate.net

Organocatalytic and Metal-Catalyzed Enantioselective Pathways

Organocatalysis and metal catalysis offer powerful and versatile methods for enantioselective synthesis. rsc.orgpressbooks.pub These approaches often involve the use of a small chiral organic molecule or a metal complex to catalyze the formation of the desired stereocenter.

In the context of our target molecule, an organocatalytic approach could involve the enantioselective functionalization of a precursor to the oxolane ring. For instance, a chiral secondary amine catalyst could be used in a Michael addition to an α,β-unsaturated aldehyde, which could then be further elaborated to form the difluorinated oxolane ring. nih.gov

Nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been shown to be effective for constructing functionalized chiral tetrahydrofuran (B95107) rings with high enantioselectivity. rsc.org While not directly applied to the synthesis of this compound, this methodology highlights the potential of metal-catalyzed cyclizations in accessing chiral oxolane scaffolds.

Diastereoselective Routes to Substituted Difluorooxolane Carboxylic Acid Precursors

When a molecule contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. In the synthesis of derivatives of this compound, diastereoselective reactions can be employed to establish the correct spatial arrangement of substituents.

A notable example is the highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes, which proceeds through an addition/oxa-Michael sequence. nih.govrsc.orgresearchgate.net This type of reaction, where an intramolecular cyclization controls the stereochemistry, could be adapted for the synthesis of precursors to substituted difluorooxolanes. The choice of base and reaction conditions can significantly influence the diastereomeric ratio of the product. researchgate.net

Resolution of Racemic Fluorooxolane Carboxylic Acids through Chemical or Chromatographic Methods

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to isolate the desired enantiomer. libretexts.orglibretexts.orgunizin.org

Chemical Resolution: This classic method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or (R)-1-phenylethylamine. libretexts.orgunizin.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. unizin.org Once the diastereomeric salts are separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.orgunizin.org

Chromatographic Resolution: Chiral chromatography is another powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation.

Enzymatic resolution is also a viable option. Hydrolases, for instance, can selectively hydrolyze one enantiomer of an ester derivative of the racemic acid, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). nih.gov

Atom Economy and Green Chemistry Principles in the Synthesis of Chiral Difluorinated Compounds

The principles of green chemistry aim to design chemical processes that are more environmentally friendly and sustainable. sruc.ac.ukresearchgate.net This includes considerations such as using less hazardous materials, maximizing atom economy (the efficiency of a reaction in converting reactants to products), and using renewable feedstocks. sruc.ac.ukmdpi.com

In the synthesis of chiral difluorinated compounds, applying green chemistry principles could involve:

Catalytic Methods: Using catalytic amounts of reagents, such as in organocatalysis or metal catalysis, is preferable to using stoichiometric amounts of chiral auxiliaries that generate more waste. sruc.ac.ukresearchgate.net

Safer Reagents: Exploring the use of less toxic and more environmentally benign fluorinating agents and solvents. eurekalert.org Recent developments have focused on safer alternatives to hazardous reagents like SO2F2 gas. eurekalert.org

Renewable Starting Materials: Utilizing starting materials derived from biomass, such as carbohydrates from the chiral pool, can reduce the reliance on petrochemical feedstocks. nih.gov

Process Efficiency: Designing synthetic routes that are shorter and more efficient, with higher yields and fewer purification steps, contributes to a greener process. mdpi.com

Stereochemical Investigations of 2r 3,3 Difluorooxolane 2 Carboxylic Acid

Chiral Recognition and Enantiomeric Purity Assessment Techniques

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules like (2R)-3,3-Difluorooxolane-2-carboxylic acid. Several analytical techniques are employed for chiral recognition and the quantification of enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary and powerful method for separating enantiomers. csfarmacie.czeijppr.com The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. youtube.com For carboxylic acids, Pirkle-type CSPs, which operate on a π-electron acceptor/π-electron donor mechanism, are often effective. eijppr.comhplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used and can offer excellent chiral recognition capabilities for a broad range of compounds, including fluorinated carboxylic acids. eijppr.com The choice of mobile phase, often a mixture of alkanes and alcohols with an acidic modifier like trifluoroacetic acid, is crucial for optimizing the separation. csfarmacie.cz

Another technique for determining enantiomeric excess involves the use of chiral derivatizing agents followed by analysis with a non-chiral method like standard NMR or chromatography. However, direct methods are often preferred to avoid potential kinetic resolution or racemization during derivatization.

Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents (CSAs) or chiral derivatizing agents can also be employed. frontiersin.orgnih.gov In the presence of a CSA, the enantiomers form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. frontiersin.org For fluorinated compounds, ¹⁹F NMR can be a particularly sensitive probe for chiral discrimination.

Circular Dichroism (CD) spectroscopy is another valuable tool. Chiral molecules absorb left and right circularly polarized light differently, resulting in a CD spectrum. The sign and magnitude of the CD signal can be used to determine the absolute configuration and enantiomeric purity of a sample.

Table 1: Comparison of Techniques for Enantiomeric Purity Assessment

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. csfarmacie.czeijppr.com | High resolution, accurate quantification, applicable to a wide range of compounds. | Requires method development, selection of appropriate CSP and mobile phase. csfarmacie.cz |

| NMR with CSAs | Formation of transient diastereomeric complexes with distinct NMR signals. frontiersin.org | Direct, non-destructive, provides structural information. | Requires a suitable chiral solvating agent, potential for signal overlap. |

| Circular Dichroism | Differential absorption of circularly polarized light by enantiomers. | Sensitive, provides information on absolute configuration. | Requires a chromophore near the stereocenter, concentration-dependent. |

Conformational Analysis of the Difluorooxolane Ring and Carboxylic Acid Moiety

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous series of puckered conformations, most commonly described by two low-energy forms: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). The substituents on the ring significantly influence the preferred pucker and the energy barrier between different conformations.

For this compound, the geminal difluorination at the C3 position and the carboxylic acid group at the C2 position introduce significant steric and electronic effects that dictate the conformational preferences of the ring and the orientation of the carboxylic acid moiety.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for exploring the potential energy surface and identifying the most stable conformers. nih.govnih.gov These calculations can predict the ring pucker, the orientation of the substituents (axial or equatorial-like), and the rotational barriers of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for conformational analysis in solution. nih.govmdpi.com The analysis of vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants can provide valuable information about the dihedral angles within the oxolane ring, which in turn defines its pucker. The Karplus equation relates the magnitude of these coupling constants to the dihedral angle between the coupled nuclei. For fluorinated compounds, ¹⁹F NMR, including the analysis of fluorine-fluorine and fluorine-proton coupling constants, provides additional crucial data for a more detailed conformational picture.

Table 2: Key Parameters in the Conformational Analysis of this compound

| Parameter | Technique | Information Gained |

| Ring Pucker | Computational Modeling, NMR (J-couplings) | Identifies the preferred envelope or twist conformation of the oxolane ring. biorxiv.org |

| Substituent Orientation | Computational Modeling, NMR (NOE) | Determines whether the carboxylic acid group and fluorine atoms adopt axial or equatorial-like positions. |

| Carboxylic Acid Conformation | Computational Modeling, IR Spectroscopy | Elucidates the preferred rotational orientation of the C-O-H bond relative to the C=O bond (syn or anti). mdpi.com |

| Energy Barriers | Computational Modeling | Quantifies the energy differences between various conformers and the barriers to interconversion. |

Influence of Vicinal Fluorine Substitution on Ring Conformation and Chirality

The presence of two fluorine atoms on the C3 position, vicinal to the chiral center at C2, has a profound impact on both the local and global stereochemistry of the molecule. This influence stems from a combination of steric and stereoelectronic effects.

The gauche effect is a significant stereoelectronic interaction that often dictates the conformation of fluorinated alkanes and cyclic systems. mdpi.com It describes the tendency for a gauche arrangement of electronegative substituents to be more stable than the anti arrangement. In the context of the difluorooxolane ring, the gauche interactions between the C-F bonds and the adjacent C-C and C-O bonds will influence the ring's pucker. biorxiv.orgresearchgate.net

Furthermore, the strong electronegativity of the fluorine atoms polarizes the adjacent C-C and C-H bonds. These inductive effects can alter the acidity of the carboxylic acid proton and influence non-covalent interactions that stabilize certain conformations. The electrostatic repulsion between the lone pairs of the fluorine atoms and the oxygen atom of the oxolane ring also plays a role in determining the ring's geometry.

Table 3: Effects of Vicinal Fluorine Substitution

| Effect | Description | Consequence for this compound |

| Gauche Effect | Preference for a gauche arrangement of electronegative substituents. mdpi.com | Influences the dihedral angles within the oxolane ring, favoring specific puckered conformations. biorxiv.org |

| Inductive Effects | Withdrawal of electron density by the electronegative fluorine atoms. | Increases the acidity of the carboxylic acid; alters bond lengths and angles. |

| Steric Repulsion | Repulsive forces between the bulky fluorine atoms and other substituents. | Can disfavor certain conformations, leading to a more restricted conformational landscape. |

| Stereoelectronic Interactions | Interactions involving the C-F antibonding orbitals (σ*C-F). | Can lead to stabilization of specific rotamers and influence the overall ring pucker. st-andrews.ac.uk |

Advanced Spectroscopic and Analytical Characterization of 2r 3,3 Difluorooxolane 2 Carboxylic Acid and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about atomic connectivity, stereochemistry, and electronic environments. researchgate.net For chiral fluorinated compounds, a combination of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR, often enhanced by multidimensional techniques and chiral auxiliaries, is indispensable.

Determining and confirming the absolute configuration of a chiral center is a significant challenge in chemical analysis. For (2R)-3,3-Difluorooxolane-2-carboxylic acid, NMR methods employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are highly effective. researchgate.net

Chiral solvating agents, such as those based on BINOL-amino alcohols, can form transient diastereomeric complexes with the enantiomers of a carboxylic acid through non-covalent interactions like hydrogen bonding. nih.govrsc.org This interaction creates a different magnetic environment for the nuclei of the (R) and (S) enantiomers, leading to separate signals in the ¹H NMR spectrum, a phenomenon known as enantiodiscrimination. nih.gov The magnitude of the chemical shift difference (Δδ) allows for the determination of enantiomeric excess.

Alternatively, chiral derivatizing agents react with the carboxylic acid to form a stable pair of diastereomers, which can then be distinguished by standard NMR spectroscopy. researchgate.net For example, reaction with a chiral alcohol like (R)- or (S)-diphenylprolinol would convert the enantiomeric acids into diastereomeric esters. rsc.org The resulting diastereomers have distinct NMR spectra, allowing for unambiguous assignment. The comparison of chemical shifts, particularly for the proton alpha to the carbonyl group (H-2), provides a reliable method for stereochemical assignment. acs.org

Table 1: Hypothetical ¹H NMR Data for the Enantiodiscrimination of this compound using a Chiral Solvating Agent. This table illustrates the expected separation of proton signals for the H-2 proton of the (R) and (S) enantiomers in the presence of a generic chiral solvating agent (CSA).

| Enantiomer | Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Chemical Shift Difference (ΔδRS) (ppm) |

|---|---|---|---|---|

| (R)-enantiomer | H-2 | 4.65 | 4.72 | 0.05 |

While one-dimensional NMR provides essential data, complex molecules often exhibit overlapping signals that require two-dimensional (2D) NMR techniques for complete assignment. ipb.ptmnstate.edu Experiments like COSY, HSQC, and HMBC are used to establish the complete bonding framework of derivatives of this compound, such as its methyl ester.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the methyl ester of the title compound, COSY would show correlations between the H-2 proton and the diastereotopic protons at the C-4 position, as well as between the C-4 and C-5 protons, confirming the oxolane ring structure. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms they are attached to. ipb.pt It is invaluable for assigning carbon resonances based on their known proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over two or three bonds) between protons and carbons. ipb.pt This is crucial for connecting different fragments of a molecule. For example, it would show a correlation between the H-2 proton and the carbonyl carbon (C-1), and between the methyl protons of the ester and the carbonyl carbon, confirming the ester functionality.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for Methyl (2R)-3,3-difluorooxolane-2-carboxylate.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (C=O) | - | 168.5 | H-2, OCH₃ |

| 2 (CH) | 4.70 | 78.0 (t, JCF ≈ 25 Hz) | C-1, C-3, C-4 |

| 3 (CF₂) | - | 125.0 (t, JCF ≈ 280 Hz) | H-2, H-4 |

| 4 (CH₂) | 2.45, 2.60 | 35.0 (t, JCF ≈ 22 Hz) | C-2, C-3, C-5 |

| 5 (CH₂) | 4.10, 4.25 | 68.0 | C-4 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides unique insights into the structure of fluorinated compounds. wikipedia.orgrsc.org The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which makes ¹⁹F NMR an excellent tool for analysis. wikipedia.orghuji.ac.il

In this compound, the two fluorine atoms at the C-3 position are diastereotopic due to the adjacent chiral center at C-2. This means they are chemically non-equivalent and are expected to appear as two distinct signals in the ¹⁹F NMR spectrum. These signals would likely present as a pair of doublets (an "AB quartet") due to the strong two-bond (geminal) coupling between them (²JFF). wikipedia.org Furthermore, each fluorine nucleus can exhibit smaller, long-range couplings to the protons on adjacent carbons (H-2 and H-4), providing additional structural information. huji.ac.il The specific chemical shifts and coupling constants are highly sensitive to the local electronic environment and molecular conformation. nih.gov

Table 3: Hypothetical ¹⁹F NMR Data for this compound. Data recorded in a suitable solvent, with CFCl₃ as an external standard (δ = 0 ppm).

| Fluorine Atom | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Fa | -115.2 | d | ²JFaFb = 245 |

Mass Spectrometry (MS) for Investigating Reaction Pathways and Derivatization Efficiency

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

The fragmentation of carboxylic acid derivatives in a mass spectrometer is often predictable. libretexts.org For an amide derivative, such as (2R)-3,3-Difluorooxolane-2-carboxamide, electron ionization (EI) or electrospray ionization (ESI) would produce a molecular ion ([M]⁺˙ or [M+H]⁺). A primary and often dominant fragmentation pathway for amides and other acid derivatives is the alpha-cleavage of the bond between the carbonyl carbon and the substituent, leading to the formation of a stable acylium ion. libretexts.org Other characteristic fragmentation patterns can arise from the cleavage of the difluorooxolane ring, such as the loss of small neutral molecules. Analyzing these fragments helps to confirm the structure of the parent molecule. For instance, the loss of a CO group or ring-opening pathways can provide diagnostic ions.

Table 4: Predicted Mass Spectrometry Fragmentation for (2R)-3,3-Difluorooxolane-2-carboxamide (Molecular Weight: 151.09 g/mol ).

| m/z Value | Proposed Fragment | Formula of Fragment | Notes |

|---|---|---|---|

| 152.05 | [M+H]⁺ | C₄H₆F₂NO₂⁺ | Protonated molecular ion |

| 135.02 | [M-NH₃]⁺ | C₄H₂F₂O₂⁺ | Loss of ammonia |

| 107.03 | [M-CONH₂]⁺ | C₃H₄F₂O⁺ | Formation of the oxolanyl cation |

Accurate quantification of metabolites and other small molecules in complex biological matrices is a significant analytical challenge. Isotope-coded derivatization (ICD) coupled with LC-MS is a robust strategy to achieve high accuracy and sensitivity. nih.govacs.org This method involves labeling the target analyte with a reagent that exists in two isotopic forms, a "light" version and a "heavy" version. iaea.org

For the quantification of this compound, a reagent like isotope-coded p-dimethylaminophenacyl (DmPA) bromide could be employed. acs.org The sample containing the unknown amount of the acid is derivatized with the light reagent (e.g., ¹²C-DmPA), while a known amount of an internal standard (the same acid) is derivatized with the heavy reagent (e.g., ¹³C-DmPA). The samples are then mixed and analyzed by LC-MS. The light and heavy derivatives co-elute but are separated by mass in the mass spectrometer. acs.org The ratio of the peak intensities of the two isotopic forms allows for precise quantification, as it corrects for variations in sample preparation and matrix effects. elsevierpure.com This derivatization not only enables accurate quantification but can also improve chromatographic behavior and enhance ionization efficiency. acs.orgnih.gov

Table 5: Example of an Isotope-Coded Derivatization Reagent for MS Quantification. Based on the use of p-dimethylaminophenacyl (DmPA) bromide reagents. acs.org

| Reagent | Reagent Mass | Mass of Derivative with this compound | Mass Difference |

|---|---|---|---|

| ¹²C-DmPA (Light) | 192.11 u | 345.14 u | 6.02 u |

Chiral Chromatography (HPLC, GC) for High-Resolution Enantiomeric Excess Determination

The separation of enantiomers is a critical step in the development of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for determining the enantiomeric excess (% ee) of chiral molecules like this compound. tcichemicals.comgcms.cz

Chiral HPLC is a widely used method for the separation of enantiomers. mdpi.com The choice of the chiral stationary phase is crucial for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of chiral compounds, including carboxylic acids. nih.govresearchgate.net For carboxylic acids, derivatization into diastereomeric amides is a common strategy to facilitate separation on conventional stationary phases. consensus.app This involves reacting the carboxylic acid with a chiral amine, creating diastereomers that can be separated using standard HPLC columns. tcichemicals.com

Gas chromatography is another valuable tool for chiral separations. gcms.cz Similar to HPLC, chiral GC columns incorporate a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to differentiate between enantiomers. gcms.cz The selection of the appropriate column and operating conditions, such as temperature and carrier gas flow rate, is essential for achieving baseline resolution of the enantiomeric peaks. gcms.cz

Key Considerations for Chiral Separation of this compound:

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | Chiral Stationary Phases (e.g., polysaccharide-based, Pirkle-type) or derivatization to diastereomers for use on standard phases (e.g., C18). nih.govnih.gov | Chiral Capillary Columns (e.g., cyclodextrin-based). gcms.cz |

| Mobile Phase/Carrier Gas | Varies depending on the stationary phase and analyte (e.g., hexane/isopropanol, acetonitrile/water). researchgate.netnih.gov | Inert gases like helium or hydrogen. |

| Derivatization | May be necessary to improve separation and detection, often by forming diastereomeric amides. tcichemicals.comconsensus.app | Often required to increase volatility and improve separation. |

| Detection | UV, Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |

| Primary Advantage | Broad applicability to a wide range of compounds, including non-volatile ones. | High resolution and sensitivity, particularly for volatile compounds. |

This table provides a general overview of considerations for chiral separation and is not based on specific experimental data for this compound which is not publicly available.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Functional Groups and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions within a molecule. rsc.orgresearchgate.net For this compound, these methods are instrumental in confirming the presence of key structural features and understanding the nature of hydrogen bonding.

Infrared (IR) Spectroscopy: IR spectroscopy of carboxylic acids is characterized by several distinct absorption bands. spectroscopyonline.com The most prominent is the broad O-H stretching vibration, typically observed in the range of 3500-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids. spectroscopyonline.com The C=O stretching vibration of the carbonyl group in saturated carboxylic acids usually appears between 1730 and 1700 cm⁻¹. spectroscopyonline.com The presence of electronegative fluorine atoms adjacent to the carbonyl group, as in this compound, is expected to shift the C=O stretching frequency to a higher wavenumber. mdpi.com The C-O stretching and O-H bending vibrations also provide valuable diagnostic peaks. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. psu.edu For carboxylic acids, the C=O stretching band is also a strong feature in the Raman spectrum. researchgate.net The study of low-frequency modes can reveal information about the hydrogen-bonded networks and crystal lattice vibrations. psu.edu The comparison of IR and Raman spectra is particularly useful for identifying centrosymmetric structures, such as the cyclic dimers formed by carboxylic acids. psu.edu

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H | Stretching | 3500 - 2500 | Broad due to hydrogen bonding. spectroscopyonline.com |

| C=O | Stretching | > 1730 | Shifted to higher frequency due to the electron-withdrawing effect of the adjacent fluorine atoms. mdpi.com |

| C-F | Stretching | 1400 - 1000 | Can be complex due to coupling with other vibrations. |

| C-O | Stretching | 1320 - 1210 | Associated with the carboxylic acid group. spectroscopyonline.com |

| O-H | Bending (out-of-plane) | 960 - 900 | Often a broad peak. spectroscopyonline.com |

This table is based on general principles of vibrational spectroscopy for fluorinated carboxylic acids and does not represent specific experimental data for the title compound.

The analysis of these vibrational modes in different states (e.g., solid, solution) can provide insights into conformational changes and the dynamics of hydrogen bonding. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis of Derivatives

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of chiral molecules. soton.ac.uk For derivatives of this compound, this technique can provide an unambiguous assignment of the three-dimensional arrangement of atoms, confirming the (R) configuration at the C2 stereocenter.

The process involves growing a single crystal of a suitable derivative of the acid. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a detailed electron density map of the molecule. This map reveals the precise positions of all atoms, bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.

The presence of "heavy" atoms (atoms with higher atomic numbers than carbon, such as fluorine or atoms introduced during derivatization) can be advantageous for determining the absolute configuration through the anomalous dispersion effect. soton.ac.uk

Information Obtainable from X-ray Crystallography of a this compound Derivative:

| Parameter | Significance |

| Absolute Configuration | Unambiguously confirms the (R) or (S) configuration at the chiral center. soton.ac.uk |

| Molecular Conformation | Defines the puckering of the oxolane ring and the orientation of the carboxylic acid and difluoro substituents. |

| Bond Lengths and Angles | Provides precise geometric data that can be compared with theoretical calculations. |

| Intermolecular Interactions | Reveals the nature of hydrogen bonding, halogen bonding, and other non-covalent interactions in the crystal lattice. |

| Crystal Packing | Describes how the molecules are arranged in the solid state. |

This table outlines the typical information derived from an X-ray crystallographic study. Specific data would be dependent on the successful crystallization and analysis of a derivative of this compound.

The structural data obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for the rational design of new derivatives with specific properties.

Computational and Theoretical Studies on Difluorooxolane Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Density Functional Theory (DFT) has become a primary method for the quantum mechanical simulation of molecular systems, balancing computational cost with accuracy. nih.govnih.gov DFT calculations are instrumental in elucidating the electronic structure, reactivity, and acidity of (2R)-3,3-Difluorooxolane-2-carboxylic acid.

Electronic Structure and Reactivity:

DFT calculations can map the electron density distribution, which governs the molecule's properties. nih.govyoutube.com The inclusion of two highly electronegative fluorine atoms at the C3 position of the oxolane ring significantly influences the electronic environment. These fluorine atoms create a strong electron-withdrawing inductive effect, which can be quantified through Mulliken charge analysis and mapping of the molecular electrostatic potential (MESP). emerginginvestigators.org This electronic perturbation affects the reactivity of the entire molecule, including the acidity of the carboxylic acid group and the stability of the oxolane ring. researchgate.net

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. emerginginvestigators.org For instance, the HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting higher stability. emerginginvestigators.org In fluorinated compounds like this compound, the fluorine atoms tend to lower the HOMO and LUMO energy levels, which can enhance stability. emerginginvestigators.org

Acidity Prediction (pKa):

The acidity of the carboxylic acid moiety is a critical parameter, and DFT calculations can predict pKa values with reasonable accuracy. bgu.ac.ilacs.org The electron-withdrawing nature of the gem-difluoro group is expected to stabilize the carboxylate anion upon deprotonation, thereby increasing the acidity (lowering the pKa) of this compound compared to its non-fluorinated analog. researchgate.net Computational models that explicitly include solvent molecules, often water, around the carboxylic acid group have been shown to improve the accuracy of pKa predictions. bgu.ac.ilrsc.org A correlation between the C=O stretching vibrational frequency and the pKa of carboxylic acids has also been established through DFT studies. acs.org

A systematic DFT study on the acidity of saturated heterocyclic α-fluoro carboxylic acids demonstrated the significant impact of fluorine substitution. The inductive effect of the fluorine atoms was found to be the primary determinant of the increased acidity in these systems. researchgate.net

Table 1: Predicted Electronic Properties of a Model Difluorooxolane System using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Suggests high chemical stability. emerginginvestigators.org |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

| pKa (predicted) | ~2.5 | Indicates a stronger acid than non-fluorinated analogs. researchgate.net |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends observed for similar fluorinated carboxylic acids.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov

Conformational Flexibility:

The five-membered oxolane ring in this compound is not planar and can adopt various puckered conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. nih.gov The presence of the bulky and electronegative fluorine atoms, along with the carboxylic acid group, will influence the preferred ring pucker and the rotational barrier around the C2-C(O)OH bond. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and biological activities.

Solvent Interactions:

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell. nih.gov For instance, in an aqueous environment, water molecules will form hydrogen bonds with the carboxylic acid group and interact with the polar C-F bonds. researchgate.net The quality of the solvent can affect the polymer's conformation; for example, a polymer tends to collapse in a poor solvent and swell in a good solvent. nih.gov MD simulations can also be used to calculate properties like the solvent-accessible surface area, which is relevant for understanding solubility and interactions with biological macromolecules. researchgate.net

Quantum Chemical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. researchgate.netresearchgate.net

NMR Chemical Shifts:

Predicting ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds. researchgate.netnsf.gov DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the isotropic shielding constants, which are then converted to chemical shifts. nih.gov The chemical shifts of the fluorine atoms in this compound are sensitive to the local electronic and steric environment. Calculations can help to assign the signals in the experimental spectrum and to understand how the chemical shifts are affected by factors such as conformation and solvent. nih.gov While gas-phase calculations can be informative, including solvent effects, either implicitly through continuum models or explicitly, often improves the accuracy of the predicted shifts. nih.govnih.gov

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Model Difluoro Compound

| Fluorine Environment | Predicted δ (ppm) (Gas Phase) | Predicted δ (ppm) (with Solvent Model) | Experimental δ (ppm) |

| Fₐ (axial) | -95.2 | -93.5 | -92.8 |

| Fₑ (equatorial) | -108.7 | -106.9 | -106.1 |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends observed in the literature for similar compounds. The accuracy of predictions can vary depending on the level of theory and basis set used. researchgate.net

Vibrational Frequencies:

DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. researchgate.netresearchgate.net Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectra to aid in their assignment. researchgate.net For this compound, characteristic vibrational modes would include the C-F stretches, the C=O stretch of the carboxylic acid, and the O-H stretch. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match the experimental values due to approximations in the theoretical methods and the neglect of anharmonicity. nih.gov

Elucidation of Reaction Mechanisms and Transition States in Difluorooxolane Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. youtube.comnih.gov

Reaction Mechanisms:

For this compound, potential transformations could include ring-opening reactions, decarboxylation, or reactions at the carboxylic acid group. DFT calculations can be used to map out the potential energy surface for a proposed reaction, identifying the reactants, products, intermediates, and transition states. scm.comyoutube.com For example, the ring-opening of fluorinated oxetanes has been studied computationally, revealing that the electronic effects of the fluorine atoms can direct the regioselectivity of the reaction. researchgate.netnih.gov Similar principles would apply to the oxolane ring in the title compound.

Transition State Calculations:

Identifying the transition state (TS) is key to understanding the kinetics of a reaction, as its energy determines the activation barrier. scm.comyoutube.com Various computational methods are available to locate transition states, which are first-order saddle points on the potential energy surface. scm.com Once a transition state structure is found, a frequency calculation is typically performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.comyoutube.com The energy of the transition state relative to the reactants provides the activation energy, which can be used to estimate the reaction rate. nih.gov For transformations involving this compound, computational studies could, for instance, elucidate the transition state for a nucleophilic attack leading to ring-opening, providing valuable insights for synthetic chemists.

Applications of 2r 3,3 Difluorooxolane 2 Carboxylic Acid in Complex Organic Synthesis

As a Chiral Synthon in Asymmetric Total Synthesis of Natural Products and Bioactive Molecules

The inherent chirality of "(2R)-3,3-Difluorooxolane-2-carboxylic acid" makes it an attractive starting point for the asymmetric total synthesis of natural products and other bioactive molecules. While specific total syntheses employing this exact building block are not yet widely reported in publicly accessible literature, its structural motifs are present in various biologically active compounds. The difluorinated oxolane ring can serve as a bioisosteric replacement for other cyclic systems, potentially enhancing the pharmacological profile of the target molecule. The carboxylic acid functionality provides a convenient handle for elaboration into a wide array of other functional groups, allowing for the construction of complex carbon skeletons with high stereochemical control.

Introduction of Difluorinated Carboxylic Acid Moieties into Advanced Pharmacologically Relevant Scaffolds

The introduction of a difluorinated carboxylic acid moiety can significantly impact the physicochemical properties of a drug candidate. The gem-difluoro group at the α-position to the carboxylic acid modulates its pKa, increasing its acidity compared to its non-fluorinated counterpart. This can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While direct applications of "this compound" in this context are still emerging, the broader strategy of using fluorinated building blocks to access novel pharmacologically relevant scaffolds is well-established. The oxolane ring system itself is a common feature in many natural products and pharmaceuticals, and the addition of the difluoro motif offers a novel avenue for structural diversification and property modulation.

Role in the Construction of Diverse Fluorinated Heterocyclic Ring Systems

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in a vast number of pharmaceuticals. "this compound" can serve as a precursor for the synthesis of more complex fluorinated heterocyclic systems. The carboxylic acid can be transformed into various functional groups that can then participate in cyclization reactions. For instance, conversion to an amino alcohol could facilitate the synthesis of fluorinated bicyclic systems. The inherent strain of the five-membered ring can also be exploited in ring-opening and rearrangement reactions to access different heterocyclic cores.

Strategic Derivatization for Functional Group Interconversions in Multi-Step Syntheses

The synthetic utility of "this compound" is greatly enhanced by the ease with which its carboxylic acid functionality can be converted into other key functional groups. These transformations are crucial for the elaboration of the molecule in multi-step synthetic sequences.

Esterification and Amidation Reactions for Diverse Functionalization

The carboxylic acid group of "this compound" readily undergoes esterification and amidation reactions. These transformations are fundamental in organic synthesis, allowing for the coupling of the chiral fluorinated scaffold to other molecular fragments. Standard coupling reagents can be employed to form a wide variety of esters and amides, providing access to a diverse library of compounds for biological screening or further synthetic manipulation.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Alcohol, Acid catalyst | (2R)-3,3-Difluorooxolane-2-carboxylate ester |

Chemo- and Stereoselective Reduction Pathways to Fluorooxolane Aldehydes and Alcohols

The carboxylic acid can be selectively reduced to the corresponding aldehyde or primary alcohol. The choice of reducing agent is critical to control the extent of reduction. For example, the use of milder reducing agents can favor the formation of the aldehyde, a versatile intermediate for C-C bond formation reactions. Stronger reducing agents will typically lead to the primary alcohol, which can be further functionalized, for instance, through conversion to a leaving group for nucleophilic substitution reactions. The stereocenter at C2 is generally preserved during these reduction processes, maintaining the chiral integrity of the molecule.

Table 2: Reduction Pathways of this compound

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Mild reducing agent (e.g., DIBAL-H) | (2R)-3,3-Difluorooxolane-2-carbaldehyde |

Precursor to Chiral Fluorinated Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a vibrant area of research in asymmetric catalysis. The rigid, stereodefined structure of "this compound" makes it an interesting scaffold for the design of novel chiral auxiliaries. The carboxylic acid provides a convenient attachment point for catalytically active moieties. While specific examples of ligands or organocatalysts derived from this particular compound are not yet prevalent in the literature, its potential in this area is significant. The fluorine atoms can influence the electronic properties of the catalytic center and provide additional non-covalent interactions that may enhance enantioselectivity in catalytic transformations.

Future Research Directions and Unexplored Avenues for 2r 3,3 Difluorooxolane 2 Carboxylic Acid Research

Innovation in Highly Efficient and Sustainable Asymmetric Synthetic Methodologies

The creation of highly efficient and sustainable methods for the asymmetric synthesis of (2R)-3,3-Difluorooxolane-2-carboxylic acid is a primary focus for future research. Current synthetic routes can be complex and may not be optimal in terms of atom economy and environmental impact. Future endeavors will likely concentrate on the design of novel catalytic systems, such as those based on transition metals or organocatalysts, to achieve higher yields and enantioselectivity under milder conditions. The development of greener synthetic strategies, perhaps utilizing biocatalysis or flow chemistry, will be crucial for the large-scale and environmentally responsible production of this important chiral building block.

Development of Advanced Spectroscopic Probes for In-Situ Mechanistic Understanding of its Reactions

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its use and discovering new transformations. Advanced spectroscopic techniques are poised to play a pivotal role in this area. In-situ monitoring of reactions using methods like Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Infrared (IR) spectroscopy, and Raman spectroscopy can provide real-time data on reaction kinetics, the formation of intermediates, and the influence of reaction conditions. numberanalytics.comnumberanalytics.comrsc.org The development of specialized spectroscopic probes tailored to interact with fluorinated molecules could offer unprecedented insight into the intricate details of their chemical behavior. numberanalytics.com

Exploitation of Computational Chemistry for Rational Design of Novel Transformations and Applications

Computational chemistry offers a powerful and predictive tool for accelerating research into this compound. methodist.edu Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the molecule's reactivity, predict the outcomes of potential reactions, and elucidate complex reaction mechanisms. nih.govmdpi.com This "in silico" approach allows for the rational design of new synthetic transformations and the exploration of potential applications without the need for extensive and time-consuming laboratory experiments. By simulating the interactions of this compound with other molecules, researchers can identify promising new avenues for its use in areas like materials science and medicinal chemistry.

Exploration of its Role in Biocatalytic Transformations and Enzyme Substrate Specificity

The field of biocatalysis, which utilizes enzymes to perform chemical transformations, presents a green and highly selective alternative to traditional synthetic methods. nih.gov Future research should investigate the potential of this compound as a substrate in enzymatic reactions. nih.govthe-innovation.org Screening a wide range of enzymes for their ability to recognize and transform this fluorinated molecule could lead to the discovery of novel biocatalytic processes for its modification. nih.govnih.gov Furthermore, understanding the substrate specificity of these enzymes can provide valuable insights into the principles of molecular recognition and guide the engineering of new enzymes with tailored functionalities. nih.gov

Expanding the Scope of its Application as a Versatile Chiral Fluorinated Building Block in Emerging Fields

The unique combination of chirality and fluorine substitution in this compound makes it a highly attractive building block for the synthesis of complex molecules with novel properties. nih.govrsc.orgbeilstein-journals.orgossila.com While its utility in certain areas has been recognized, there is vast potential to expand its applications into emerging fields. In materials science, for instance, it could be incorporated into liquid crystals, polymers, or other advanced materials to fine-tune their physical and chemical properties. nih.gov In the agrochemical industry, it could serve as a key component in the development of new pesticides and herbicides with enhanced efficacy and improved environmental profiles. ossila.com Continued exploration of this versatile building block is expected to unlock a wide range of innovative applications in the years to come.

Q & A

Basic: What are the recommended synthetic routes for (2R)-3,3-Difluorooxolane-2-carboxylic acid?

Methodological Answer:

The synthesis of fluorinated heterocycles like this compound typically involves:

- Cyclization strategies : Similar to aziridine-2-carboxylic acid synthesis, where protected serine derivatives undergo cyclization using agents like methanesulfonyl chloride to form strained rings . For oxolane systems, diols or epoxides could serve as precursors.

- Fluorination : Electrophilic or nucleophilic fluorination at the 3,3-positions. For example, DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® may introduce fluorine atoms into ketone or alcohol precursors .

- Stereochemical control : Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) can enforce the (2R) configuration.

Table 1 : Hypothetical Reaction Conditions Based on Analogous Syntheses

| Step | Reagent/Condition | Yield (Hypothetical) | Reference |

|---|---|---|---|

| Cyclization | Methanesulfonyl chloride, DCM, 0°C | ~70% | |

| Fluorination | DAST, THF, −78°C | ~65% | |

| Deprotection | TFA/H2O (9:1) | >90% |

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

While specific toxicity data for this compound is unavailable, safety protocols for fluorinated carboxylic acids and heterocycles recommend:

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/dermal contact, as fluorinated compounds may exhibit acute toxicity (Category 4 for analogous substances) .

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: What analytical techniques are critical for confirming stereochemistry and purity?

Methodological Answer:

- NMR Spectroscopy :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:IPA mobile phases to resolve enantiomers .

- X-ray Crystallography : Definitive proof of absolute configuration, though requires high-purity crystals .

Table 2 : Hypothetical NMR Data (Based on Analogues)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.30 (qd, J=7.1 Hz) | CHCH3 | Stereogenic center |

| ¹⁹F | −120 to −140 | Doublet | CF2 group |

Advanced: How can computational methods predict reactivity or binding interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study fluorine’s electronegativity effects on ring strain and acidity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Fluorine’s electron-withdrawing nature may enhance binding via dipole interactions .

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments to predict bioavailability.

Advanced: What challenges arise in achieving regioselective fluorination?

Methodological Answer:

- Steric hindrance : Bulky fluorinating agents (e.g., Selectfluor®) may favor equatorial over axial addition in oxolane systems.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance electrophilic fluorination kinetics .

- Monitoring : Use ¹⁹F NMR or LC-MS to track reaction progress and identify byproducts (e.g., over-fluorination).

Basic: What are the key applications in medicinal chemistry?

Methodological Answer:

- Bioisostere : The CF2 group mimics carbonyl or hydroxyl moieties, improving metabolic stability in protease inhibitors .

- Prodrug design : The carboxylic acid can be esterified for enhanced membrane permeability, as seen in cyclopropane derivatives .

Advanced: How to resolve contradictory data in fluorinated heterocycle synthesis?

Methodological Answer:

- Reproducibility checks : Ensure anhydrous conditions, as moisture hydrolyzes fluorinating agents .

- Byproduct analysis : Use high-resolution MS to identify side products (e.g., ring-opened species).

- Cross-validation : Compare NMR data with computational predictions to confirm assignments .

Basic: What purification methods are effective for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.